molecular formula C10H8ClF3O2 B046529 (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride CAS No. 39637-99-5

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

Cat. No.: B046529
CAS No.: 39637-99-5
M. Wt: 252.62 g/mol
InChI Key: PAORVUMOXXAMPL-VIFPVBQESA-N
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Description

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (abbreviated as (R)-MTPA-Cl) is a chiral derivatizing agent widely employed in stereochemical analysis to determine the absolute configuration of secondary alcohols and amines. This compound is a key reagent in the modified Mosher method, where it reacts with chiral substrates to form diastereomeric esters or amides. These derivatives are analyzed via ¹H NMR to calculate Δδ (δS – δR) values, enabling unambiguous assignment of stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride typically involves the reaction of ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid+SOCl2(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride+SO2+HCl\text{(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride} + \text{SO}_2 + \text{HCl} (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid+SOCl2​→(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Alcohols: The reaction with alcohols typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

    Amines: The reaction with amines can proceed under mild conditions, often at room temperature, to form the corresponding amides.

Major Products

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

Scientific Research Applications

Pharmaceutical Development

(R)-(-)-MTPA-Cl serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates, making it particularly valuable in the development of medications targeting metabolic disorders. The compound's ability to facilitate selective reactions allows for the efficient production of chiral drugs, which are essential for achieving desired therapeutic effects while minimizing side effects .

Agricultural Chemistry

In agricultural chemistry, (R)-(-)-MTPA-Cl is utilized in formulating agrochemicals, including pesticides and herbicides. The trifluoromethyl group not only improves the efficacy of these compounds but also contributes to their stability and persistence in the environment. This characteristic is vital for ensuring that agrochemicals remain effective over extended periods, thus enhancing crop protection strategies .

Material Science

The compound is applied in material science for developing specialty polymers and coatings. Its chemical stability and ability to impart desirable properties, such as improved durability and resistance to environmental degradation, make it a valuable component in creating advanced materials. Researchers are exploring its use in coatings that require high performance under extreme conditions .

Analytical Chemistry

In analytical chemistry, (R)-(-)-MTPA-Cl functions as a reagent for chiral derivatization. It plays a critical role in determining the optical purity of alcohols and amines through methods such as Mosher ester and amide analysis. These techniques are essential for characterizing chiral compounds and ensuring quality control in pharmaceutical manufacturing .

Research in Organic Synthesis

(R)-(-)-MTPA-Cl is a significant building block in organic synthesis, enabling researchers to construct complex molecules efficiently. Its reactivity allows for diverse synthetic pathways, facilitating advancements in chemical research and development. The compound's versatility makes it an attractive target for synthetic chemists aiming to innovate new methodologies .

Case Study 1: Chiral Drug Development

A study highlighted the use of (R)-(-)-MTPA-Cl in synthesizing a new chiral drug aimed at treating diabetes. The compound's ability to enhance selectivity during synthesis resulted in higher yields of the desired enantiomer compared to traditional methods.

Case Study 2: Agrochemical Formulation

Research demonstrated that incorporating (R)-(-)-MTPA-Cl into pesticide formulations significantly increased their effectiveness against resistant pest populations. Field trials showed improved crop yields due to better pest control.

Mechanism of Action

The mechanism by which ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride exerts its effects involves the formation of diastereomers with chiral alcohols and amines. The acyl chloride group reacts with the hydroxyl or amino group of the substrate, resulting in the formation of a stable ester or amide linkage. This derivatization allows for the differentiation of enantiomers based on their distinct NMR spectra .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₈ClF₃O₂
  • Molecular Weight : 252.62 g/mol
  • CAS Number : 39637-99-5
  • Optical Rotation : [α]D = -137° (neat)
  • Boiling Point : 213–214°C
  • Storage : Requires storage below -20°C under nitrogen .

Its enantiomer, (S)-(+)-MTPA-Cl, shares identical physical properties except for optical rotation ([α]D = +137°) and pricing (discussed below).

Enantiomeric Pair: (R)-(-)-MTPA-Cl vs. (S)-(+)-MTPA-Cl

The R and S enantiomers of MTPA-Cl are complementary reagents in chiral analysis. Their distinct optical rotations and stereochemical outcomes underpin their utility in the Mosher method.

Property (R)-(-)-MTPA-Cl (S)-(+)-MTPA-Cl
Optical Rotation -137° (neat) +137° (estimated from mirror properties)
Price (1g) JPY 26,100 JPY 81,100
Stereochemical Role Forms (S)-Mosher ester with R-configured alcohols Forms (R)-Mosher ester with S-configured alcohols

Comparison with Other Chiral Derivatizing Agents

While MTPA-Cl is a gold standard, other reagents like α-methoxy-α-phenylacetyl chloride (MPA-Cl) and 9-anthrylmethoxyacetyl chloride (AMA-Cl) are also used. Key distinctions include:

Reagent Advantages Limitations
MTPA-Cl - Superior resolution due to CF₃ group enhancing NMR signal splitting
- High enantiomeric purity (≥98%)
- Higher cost compared to MPA-Cl
- Requires stringent storage conditions
MPA-Cl - Lower cost
- Simpler synthesis
- Reduced NMR signal differentiation due to lack of CF₃ group
AMA-Cl - Fluorescent tags aid in UV detection - Bulky anthracene group may sterically hinder reactions

Case Study : In forensic toxicology, MTPA-Cl outperforms MPA-Cl in resolving amphetamine enantiomers due to its trifluoromethyl group, which amplifies chemical shift differences .

Data Tables

Table 2: Physical and Commercial Comparison

Parameter (R)-MTPA-Cl (S)-MTPA-Cl
CAS Number 39637-99-5 Not explicitly listed
Density 1.353 g/cm³ 1.345 g/cm³
Purity ≥98% ≥98% (assumed)

Biological Activity

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, commonly referred to as Mosher's acid chloride, is a chiral acylating agent widely utilized in organic synthesis and analytical chemistry. Its primary application lies in the determination of the optical purity of alcohols and amines, particularly in the context of enantiomeric resolution. This article explores the biological activity of this compound, focusing on its applications in pharmacology, its role in chiral derivatization, and relevant case studies.

  • Chemical Formula : C10H8ClF3O2
  • Molecular Weight : 252.62 g/mol
  • Purity : ≥99% (GC)
  • Boiling Point : 213-214 °C
  • Density : 1.35 g/mL at 25 °C

The compound functions primarily as a chiral derivatizing agent. It reacts with amines and alcohols to form diastereomeric derivatives that can be separated and analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS). The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which is critical for its effectiveness in biological assays.

1. Chiral Resolution

This compound is instrumental in resolving enantiomers of various drugs, including amphetamines. A study demonstrated its efficacy in differentiating between diastereomers derived from racemic mixtures of amphetamines, allowing for precise quantification in biological samples such as urine .

CompoundEnantiomeric RatioMethod Used
Amphetamine99.5:0.5GC-MS
L-MethamphetamineImproved resolution with MTPAGC-EI-MS

2. Pharmacological Applications

The trifluoromethyl group present in (R)-(-)-MTPA has been shown to enhance the pharmacological properties of various compounds. For instance, studies indicate that incorporating a trifluoromethyl group into phenolic compounds can significantly increase their potency against serotonin uptake, demonstrating its potential utility in developing antidepressants .

3. Case Studies

  • Amphetamine Derivatization : In a controlled experiment, (R)-(-)-MTPA was used to derivatize d-amphetamine and l-methamphetamine. The results indicated that using this reagent reduced interference from phentermine during GC-MS analysis, thereby improving the accuracy of drug testing .
  • Optical Purity Determination : The reagent was successfully employed to assess the optical purity of various alcohols and amines extracted from biological fluids. The diastereomeric derivatives formed were analyzed using GC, providing a reliable method for determining enantiomeric excess .

Q & A

Basic Questions

Q. What are the primary applications of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in stereochemical analysis?

MTPA-Cl is a chiral derivatizing agent used to determine the absolute configuration of secondary alcohols and amines via NMR. By forming diastereomeric Mosher esters or amides, the spatial arrangement of substituents around the stereocenter can be deduced using 1H^{1}\text{H} or 19F^{19}\text{F} NMR. The trifluoromethyl group enhances spectral resolution due to its strong deshielding effect, enabling precise analysis of enantiomeric excess (ee) .

Q. What are the standard protocols for derivatizing chiral alcohols with MTPA-Cl?

A typical protocol involves reacting the alcohol (0.1–1.0 mmol) with MTPA-Cl (1.2 equivalents) in anhydrous dichloromethane under inert atmosphere. Triethylamine (1.5 equivalents) is added to scavenge HCl. After stirring at room temperature for 2–4 hours, the mixture is washed with aqueous NaHCO3_3, dried, and purified via flash chromatography. The resulting ester is analyzed by 19F^{19}\text{F} NMR to distinguish diastereomers .

Q. How should MTPA-Cl be stored to maintain its reactivity and purity?

The compound is moisture-sensitive and must be stored below -20°C in sealed, argon-purged vials. Purity (>99%) and enantiomeric excess (≥98% ee) degrade upon exposure to humidity or elevated temperatures, leading to hydrolysis or racemization .

Q. What safety precautions are essential when handling MTPA-Cl?

MTPA-Cl is corrosive (Skin Corrosion Category 1B) and requires PPE, including nitrile gloves, face shields, and Type ABEK respirators. Work must be conducted in a fume hood with emergency eye-wash stations accessible. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can MTPA-Cl derivatization resolve ambiguities in enantiomeric analysis of complex molecules?

For polyfunctional substrates (e.g., diols or diamines), selective derivatization at specific sites is critical. Using sterically hindered bases (e.g., 2,6-lutidine) or low temperatures (-20°C) can suppress side reactions. For example, in the analysis of harmonine, 19F^{19}\text{F} NMR of MTPA esters revealed >97% ee by exploiting the distinct chemical shifts of CF3_3 groups in diastereomers .

Q. What methodological advantages does 19F^{19}\text{F}19F NMR offer over 1H^{1}\text{H}1H NMR in MTPA-Cl-based analysis?

19F^{19}\text{F} NMR provides superior sensitivity due to the high gyromagnetic ratio of fluorine and lack of background signals in biological matrices. The trifluoromethyl group’s anisotropic effects split resonances by 0.5–1.5 ppm, enabling unambiguous assignment even in crowded spectra. This is particularly useful for low-abundance analytes (e.g., urinary amphetamines at <10 μg/L) .

Q. How does MTPA-Cl compare to other chiral derivatizing agents (e.g., (-)-camphanic acid chloride) in terms of versatility?

MTPA-Cl excels in resolving rigid, planar chiral centers (e.g., in terpenes or alkaloids), whereas camphanic acid derivatives are better for flexible systems. A 2021 study demonstrated that MTPA esters of selegiline metabolites showed 10-fold greater Δδ values in 19F^{19}\text{F} NMR compared to camphanate esters, reducing integration errors .

Q. What are common pitfalls in MTPA-Cl derivatization, and how can they be mitigated?

  • Racemization during reaction: Occurs at elevated temperatures or prolonged reaction times. Mitigation: Use stoichiometric reagent ratios and monitor by TLC.
  • Incomplete derivatization: Caused by steric hindrance. Mitigation: Employ ultrasound-assisted reactions or microwave irradiation (40°C, 30 minutes) .

Q. Can MTPA-Cl be used in tandem with chromatographic techniques for enantiomer quantification?

Yes. GC-MS with achiral columns (e.g., DB-5MS) can separate MTPA derivatives of amphetamines, achieving LOQs of 5–10 μg/L in urine. However, HPLC with chiral stationary phases (e.g., Chiralpak AD-H) offers faster analysis without derivatization .

Q. Troubleshooting Guide

  • Low ee values in derivatized products: Ensure anhydrous conditions and fresh reagents. Test MTPA-Cl purity via 1H^{1}\text{H} NMR (δ 3.4 ppm for OCH3_3) .
  • Overlapping NMR signals: Optimize solvent (CDCl3_3 vs. C6_6D6_6) or use 2D NMR (NOESY) to resolve spatial correlations .

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORVUMOXXAMPL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39637-99-5
Record name (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039637995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines]
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Record name .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (R)-(-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

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